molecular formula C19H19N5O2 B10989169 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B10989169
M. Wt: 349.4 g/mol
InChI Key: SLBGPEZJLKACAL-UHFFFAOYSA-N
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Description

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a benzamide group. Its chemical properties make it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Amination: The 4,6-dimethylpyrimidine is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Coupling with Benzamide: The amino-substituted pyrimidine is coupled with 6-methoxypyridin-3-ylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzamide containing pyrimidine moieties have demonstrated significant inhibitory activity against various cancer cell lines. In particular, compounds similar to 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide have been shown to induce apoptosis and cell cycle arrest in human cancer cells through mechanisms involving histone deacetylase inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of pyrimidine and benzamide exhibit bactericidal effects against clinical isolates of pathogens such as Bacillus subtilis. The interaction of these compounds with bacterial targets has been studied using molecular docking techniques, which suggest that they may inhibit essential biochemical processes necessary for bacterial survival .

Case Study on Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer efficacy of a series of benzamide derivatives similar to this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines and induced apoptosis through modulation of histone acetylation levels .

Case Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a set of pyrimidine-based compounds was synthesized and tested against several bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial effects, suggesting that modifications to the pyrimidine structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide
  • **4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-chloropyridin-3-yl)benzamide
  • **4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-fluoropyridin-3-yl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group in the pyridine ring, for example, can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-(6-methoxypyridin-3-yl)benzamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of the compound features a pyrimidine ring substituted with various functional groups, which contribute to its biological activity. The molecular formula is C16H18N4OC_{16}H_{18}N_{4}O with a molecular weight of approximately 286.34 g/mol.

Antiviral Activity

Research indicates that compounds related to this structure exhibit antiviral properties. For instance, similar pyrimidine derivatives have shown effectiveness against viruses such as Ebola and Marburg. In a study involving 4-(aminomethyl)benzamides, compounds demonstrated EC50 values below 10 μM against both viruses, suggesting that modifications in the structure can enhance antiviral potency .

Anticonvulsant Effects

Another aspect of biological activity pertains to anticonvulsant properties. Compounds with a similar backbone have been tested for their ability to prevent seizures in animal models. For example, analogs of 4-amino-N-(2,6-dimethylphenyl)benzamide have shown significant anticonvulsant effects with ED50 values indicating effective dosages for seizure prevention .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of viral entry : The structural components allow for interaction with viral proteins, blocking their ability to infect host cells.
  • Modulation of neurotransmitter systems : Some derivatives influence neurotransmitter levels, which can stabilize neuronal activity and prevent seizures.

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that the compound inhibited viral replication in cultured cells infected with Ebola virus. The mechanism was attributed to interference with viral entry pathways .
  • Anticonvulsant Activity : A series of experiments using animal models showed that administration of the compound led to a significant reduction in seizure frequency and duration, supporting its potential as an anticonvulsant agent .

Data Table: Summary of Biological Activities

Activity TypeCompound VariantEC50/ED50 Value (μM or mg/kg)Observations
Antiviral4-(aminomethyl)benzamide<10 μMEffective against EBOV and MARV
Anticonvulsant4-amino-N-(2,6-dimethylphenyl)benzamide1.7 mg/kgSignificant seizure prevention

Properties

Molecular Formula

C19H19N5O2

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C19H19N5O2/c1-12-10-13(2)22-19(21-12)24-15-6-4-14(5-7-15)18(25)23-16-8-9-17(26-3)20-11-16/h4-11H,1-3H3,(H,23,25)(H,21,22,24)

InChI Key

SLBGPEZJLKACAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)OC)C

Origin of Product

United States

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